Eliminate side reactions in multi-step synthesis. Methyl 4-(BOC-amino)benzoate (CAS 164596-20-7) provides orthogonal amine protection and a stable ester, enabling high-yield construction of benzamide APIs and polymer intermediates. • Solid form (mp 163-166 °C) ensures easy handling. • BOC group permits selective ring modifications, then clean deprotection. • Reliable supply for R&D and scale-up workflows.
Methyl 4-(BOC-amino)benzoate (CAS 164596-20-7) is a bifunctional aromatic compound featuring a methyl ester and a BOC-protected amine. This dual-functionality makes it a valuable intermediate in multi-step organic synthesis, particularly where selective reactivity is required. The BOC group provides robust protection for the amine under a range of non-acidic conditions, while the methyl ester offers a stable, yet readily modifiable, carboxylic acid surrogate. Its solid form and defined melting point of 163-166 °C facilitate handling and characterization in process chemistry workflows.
Substituting Methyl 4-(BOC-amino)benzoate with its closest analogs introduces significant process complications and risks. Using the deprotected form, Methyl 4-aminobenzoate, exposes the nucleophilic amine to undesired side reactions, such as acylation or participation in polymerization, compromising yield and purity. Opting for the corresponding carboxylic acid, 4-(BOC-amino)benzoic acid, introduces handling challenges due to its lower solubility in common non-polar organic solvents and necessitates additional, often harsh, reaction steps for esterification or carboxyl activation. These differences make direct substitution impractical for established synthesis routes, increasing process development time and costs.
Methyl 4-(BOC-amino)benzoate exhibits a significantly higher melting point (163-166 °C) compared to its deprotected analog, Methyl 4-aminobenzoate (110-111 °C). [REFS-1, REFS-2] This ~50 °C increase in thermal stability provides a wider and safer processing window for reactions conducted at elevated temperatures, reducing the risk of thermal decomposition or unwanted phase changes.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 163-166 |
| Comparator Or Baseline | Methyl 4-aminobenzoate: 110-111 |
| Quantified Difference | ~53 °C higher |
| Conditions | Standard melting point determination (literature values). |
A higher melting point allows for more robust thermal processing conditions without degradation, which is critical for reproducibility in scaled-up syntheses.
The BOC-protected amine and methyl ester groups allow for sequential and site-selective modifications. For instance, in the multi-step synthesis of the gastroprokinetic agent Mosapride, an ethyl ester analog of 4-(BOC-amino)benzoate is used. The BOC group protects the aniline nitrogen while other positions on the aromatic ring are functionalized. A key alkylation step proceeds with a 97% yield, demonstrating the compatibility of the protected amine/ester combination with alkylating agents and bases like K2CO3. [1] Using an unprotected aminobenzoate would lead to competitive N-alkylation and significantly lower yields of the desired product.
| Evidence Dimension | Reaction Yield (%) in a multi-step synthesis |
| Target Compound Data | 97% (for a closely related ethyl ester analog in an alkylation step) |
| Comparator Or Baseline | Unprotected Aminobenzoate: Expected competitive N-alkylation leading to significantly lower yields and complex purification. |
| Quantified Difference | High yield vs. significant side-product formation |
| Conditions | Alkylation with ethyl iodide, K2CO3 in DMF at 60 °C. |
This compound is procured to avoid complex purification and low yields caused by the reactivity of the free amine, ensuring a more efficient and cost-effective synthesis pathway.
As a methyl ester, this compound offers enhanced solubility in common organic solvents compared to its carboxylic acid counterpart, 4-(BOC-amino)benzoic acid. While the acid form is noted to be soluble in polar organic solvents like DMSO but less soluble in water, esters are generally more soluble in a wider range of solvents like dichloromethane (DCM) and ethyl acetate used in synthesis and chromatography. This improved solubility profile simplifies reaction setup and purification, avoiding the need for specialized or high-boiling point solvents.
| Evidence Dimension | Solubility in Common Organic Solvents |
| Target Compound Data | Generally soluble in common organic solvents (e.g., DCM, EtOAc). |
| Comparator Or Baseline | 4-(BOC-amino)benzoic acid: Less soluble in non-polar organic solvents; requires solvents like DMSO. |
| Quantified Difference | Broader solubility range, enabling simpler solvent systems for reactions and purification. |
| Conditions | Standard laboratory conditions. |
Better solubility reduces solvent volume, simplifies purification processes like extraction and chromatography, and improves overall process efficiency.
This compound is the right choice for constructing complex benzamide-based active pharmaceutical ingredients (APIs). Its orthogonal protecting groups allow for modifications on the aromatic ring or conversion of the ester to an amide without affecting the aniline nitrogen, as demonstrated in syntheses of hedgehog signaling inhibitors and gastrointestinal agents. [REFS-1, REFS-2]
In materials science, the defined reactivity of Methyl 4-(BOC-amino)benzoate makes it a suitable monomer for producing well-defined oligomers or polymers. The ester can be converted to a hydrazide for further elaboration, or the BOC group can be removed under controlled conditions to allow for stepwise polymerization, preventing uncontrolled cross-linking that would occur with the unprotected diamine precursor. [3]
The aminobenzoate core is a common scaffold for fluorescent materials. Using the BOC-protected methyl ester allows for the controlled, high-yield synthesis of complex dye structures. The ester can be modified, and then the BOC group removed at a late stage to reveal the amine, which is often a key part of the chromophore or a site for conjugation.
Irritant